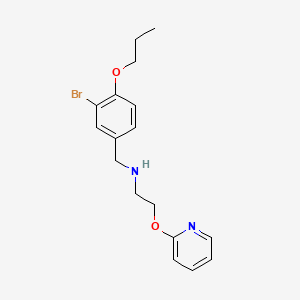![molecular formula C22H15NO3 B13374024 2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid](/img/structure/B13374024.png)
2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid is an organic compound with the molecular formula C22H15NO3 and a molecular weight of 341.36 g/mol This compound is characterized by its unique structure, which includes a quinoline core substituted with a furylvinyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-furylvinyl ketone with 4-phenylquinoline-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The vinyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Ethyl derivatives of the original compound.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
- 2-[2-(2-Furyl)vinyl]-3-phenyl-4(3H)-quinazolinone
- 2-[2-(2-Furyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone
Comparison: Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields .
Propiedades
Fórmula molecular |
C22H15NO3 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-[(E)-2-(furan-2-yl)ethenyl]-4-phenylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H15NO3/c24-22(25)21-19(13-12-16-9-6-14-26-16)23-18-11-5-4-10-17(18)20(21)15-7-2-1-3-8-15/h1-14H,(H,24,25)/b13-12+ |
Clave InChI |
QEYPXAKNFSXAJR-OUKQBFOZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)/C=C/C4=CC=CO4)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C=CC4=CC=CO4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


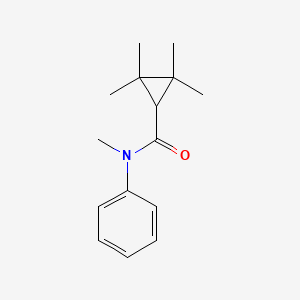
![Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13373948.png)
![5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B13373953.png)
![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373957.png)
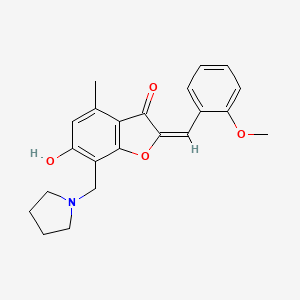
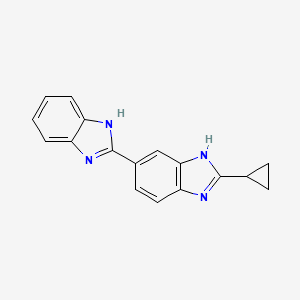
![10-(4-chlorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B13373967.png)
![5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B13373969.png)
![2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13373980.png)
![(4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone](/img/structure/B13373986.png)
![methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13373993.png)
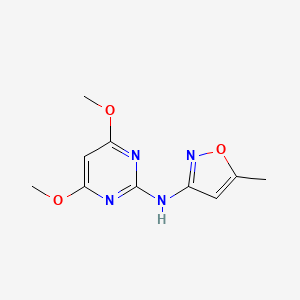
![3-[(Benzylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374001.png)
